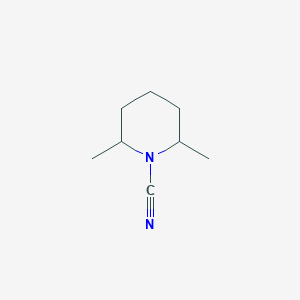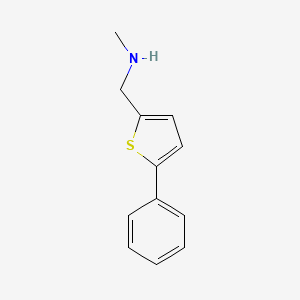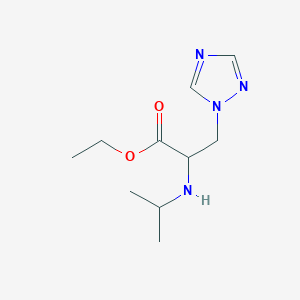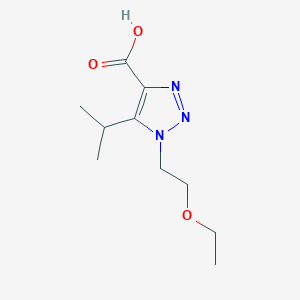
2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of an amino group at the fourth position of the pyrazole ring and an acetamide group attached to the nitrogen atom at the first position. The tert-pentyl group is attached to the nitrogen atom of the acetamide group, providing steric hindrance and influencing the compound’s reactivity and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, the reaction of hydrazine hydrate with acetylacetone under reflux conditions yields 3,5-dimethylpyrazole.
Introduction of the Amino Group: The amino group can be introduced by nitration followed by reduction. For instance, nitration of 3,5-dimethylpyrazole with nitric acid yields 4-nitro-3,5-dimethylpyrazole, which can be reduced to 4-amino-3,5-dimethylpyrazole using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetamide Formation: The acetamide group can be introduced by reacting the amino-substituted pyrazole with acetic anhydride or acetyl chloride.
Attachment of the tert-Pentyl Group: The final step involves the introduction of the tert-pentyl group. This can be achieved by reacting the acetamide derivative with tert-pentyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may be selected to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group, yielding 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)ethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or alkyl halides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)ethylamine.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential as a bioactive compound. Studies may focus on its interaction with enzymes, receptors, or other biological targets.
Medicine: Explored for its potential therapeutic properties. Research may include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: The compound may exert its effects through various molecular pathways, such as inducing apoptosis in cancer cells or reducing inflammation by inhibiting pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide: Similar structure but with a tert-butyl group instead of a tert-pentyl group.
2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-hexyl)acetamide: Similar structure but with a tert-hexyl group instead of a tert-pentyl group.
2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-octyl)acetamide: Similar structure but with a tert-octyl group instead of a tert-pentyl group.
Uniqueness
2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide is unique due to the presence of the tert-pentyl group, which provides steric hindrance and influences the compound’s reactivity and solubility. This structural feature may result in distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H18N4O |
|---|---|
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
2-(4-aminopyrazol-1-yl)-N-(2-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C10H18N4O/c1-4-10(2,3)13-9(15)7-14-6-8(11)5-12-14/h5-6H,4,7,11H2,1-3H3,(H,13,15) |
Clé InChI |
NQMAFCKZQWWNTE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NC(=O)CN1C=C(C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


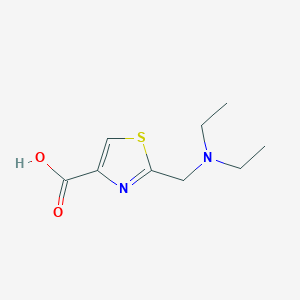

![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
